molecular formula C15H21NO3 B14844672 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B14844672
M. Wt: 263.33 g/mol
InChI Key: MMNROKXMTMEUBV-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.336 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with dimethylamine.

    Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced via nucleophilic substitution reactions. These reactions are typically carried out under mild conditions using appropriate alkyl halides and a base to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy and isopropoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C15H21NO3/c1-10(2)18-14-8-7-12(19-11-5-6-11)9-13(14)15(17)16(3)4/h7-11H,5-6H2,1-4H3

InChI Key

MMNROKXMTMEUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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